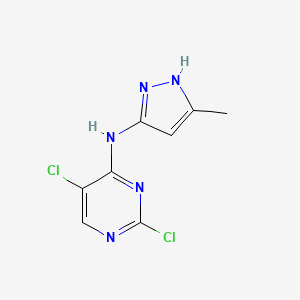

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N5/c1-4-2-6(15-14-4)12-7-5(9)3-11-8(10)13-7/h2-3H,1H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEYORGOYODCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464783 | |

| Record name | 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543712-81-8 | |

| Record name | 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes computed data with experimental findings for structurally analogous compounds to offer valuable insights for researchers. The guide includes a summary of physicochemical properties, detailed experimental protocols for key characterization assays, and a discussion of its potential biological significance based on related molecules.

Chemical Identity and Structure

This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is functionalized with two chlorine atoms at positions 2 and 5, and an amino group at position 4. This amino group is further substituted with a 5-methyl-1H-pyrazol-3-yl moiety.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 543712-81-8 | Parchem[1] |

| Molecular Formula | C₈H₇Cl₂N₅ | PubChem |

| Molecular Weight | 244.08 g/mol | PubChem |

| Canonical SMILES | CC1=CC(=NN1)NC2=NC(=NC=C2Cl)Cl | PubChem |

| InChI Key | QXEYORGOYODCOD-UHFFFAOYSA-N | PubChem |

| Topological Polar Surface Area | 66.5 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Physicochemical Properties

Table 2: Physicochemical Data of Structurally Related Dichloropyrimidine Derivatives

| Compound | Melting Point (°C) | Solubility |

| 4-Amino-2,6-dichloropyrimidine | 258-267 | Slightly soluble in water |

| 2,5-Diamino-4,6-dichloropyrimidine | 188-191 (decomp) | Slightly soluble in DMSO, Methanol, Water[2] |

| 2-Amino-4,6-dichloropyrimidine | - | - |

| 2,5-Dichloropyrimidin-4-amine | - | - |

Data for related compounds are provided for estimation purposes and should be experimentally verified for the target compound.

Basicity and pKa

The basicity of the target molecule is influenced by the nitrogen atoms in the pyrimidine and pyrazole rings. Pyrimidine itself is a weak base, and the electron-withdrawing effects of the two chlorine atoms are expected to further reduce the basicity of the pyrimidine ring nitrogens. The amino linker and the pyrazole ring will also contribute to the overall basicity. Computational methods can be employed to estimate the pKa values of the different nitrogen atoms.[3]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols that can be adapted for this compound.

Determination of Melting Point

Methodology:

-

A small, dry sample of the purified compound is loaded into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Solubility Determination (Isothermal Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[1]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered (e.g., using a 0.22 µm syringe filter) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Synthesis and Characterization

General Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the synthesized compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the searched literature detailing the biological activity or signaling pathway involvement of this compound. However, the structurally related compound, N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480), is a known potent inhibitor of Janus kinase 2 (Jak2), a key enzyme in the Jak/Stat signaling pathway.[4] This pathway is crucial for cell growth, differentiation, and immune response, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms and cancers.

Given the structural similarity, it is plausible that this compound could also exhibit activity as a kinase inhibitor, potentially targeting the Jak/Stat pathway or other related signaling cascades. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold is recognized as a privileged structure in the development of kinase inhibitors.[5] Further investigation is warranted to explore the biological targets and therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,5-Diamino-4,6-dichloropyrimidine CAS#: 55583-59-0 [m.chemicalbook.com]

- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of Pyrazolyl-Pyrimidine Derivatives as JAK/STAT Signaling Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of a prominent class of pyrazolyl-pyrimidine derivatives that function as potent inhibitors of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway. While the specific compound 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is not extensively characterized in publicly available literature, this guide will focus on the well-studied and structurally related compound, AZD1480 , as a representative molecule of this class. AZD1480's mechanism of action has been thoroughly investigated, offering valuable insights into the therapeutic potential of targeting the JAK/STAT pathway.

The JAK/STAT signaling cascade is a critical pathway in cytokine and growth factor signaling, playing a pivotal role in cellular processes such as proliferation, differentiation, survival, and inflammation. Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, hematological malignancies, inflammatory diseases, and solid tumors.

Core Mechanism of Action: Inhibition of JAK Kinases

AZD1480 and related pyrazolyl-pyrimidine derivatives are potent, ATP-competitive small-molecule inhibitors of JAK family kinases, with a particularly high affinity for JAK2. The primary mechanism of action involves the direct binding to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation and subsequent activation of the kinase.

The inhibition of JAK2 is a critical event, as this kinase is a central mediator in the signaling of numerous cytokines and growth factors, including erythropoietin, thrombopoietin, and interleukin-6 (IL-6). By blocking the catalytic activity of JAK2, AZD1480 effectively abrogates the downstream signaling events, most notably the phosphorylation and activation of STAT proteins.

Impact on Downstream Signaling: The STAT Pathway

The STAT family of transcription factors are key substrates of JAK kinases. Upon phosphorylation by an activated JAK, STAT proteins dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes. These genes are involved in crucial cellular functions, and their dysregulation can contribute to oncogenesis and inflammation.

AZD1480's inhibition of JAK2 leads to a dose-dependent reduction in the phosphorylation of STAT3 at the critical tyrosine residue 705 (Tyr705).[1] This hypo-phosphorylation prevents STAT3 dimerization, nuclear translocation, and its ability to act as a transcription factor.[1] Consequently, the expression of a multitude of STAT3 target genes is downregulated. These include genes promoting cell cycle progression (e.g., Cyclin D1, Cyclin D2), cell survival (e.g., Bcl-2, Survivin), and angiogenesis.[2][3]

Cellular and Physiological Consequences

The inhibition of the JAK/STAT pathway by AZD1480 translates into significant anti-tumor and anti-inflammatory effects observed in both in vitro and in vivo models.

-

Induction of Cell Cycle Arrest and Apoptosis: By downregulating key cell cycle regulators and anti-apoptotic proteins, AZD1480 induces G2/M cell cycle arrest and triggers apoptosis in various cancer cell lines.[3][4][5]

-

Inhibition of Cell Proliferation: The compound potently inhibits the proliferation of cancer cells that are dependent on JAK/STAT signaling for their growth and survival.[4][5]

-

Anti-Angiogenic and Anti-Metastatic Effects: In vivo studies have demonstrated that AZD1480 can inhibit tumor angiogenesis and metastasis, partly by affecting the tumor microenvironment.[4][5]

-

In Vivo Tumor Growth Inhibition: Oral administration of AZD1480 has been shown to significantly suppress the growth of subcutaneous tumor xenografts and increase the survival of mice in various cancer models, including glioblastoma, multiple myeloma, neuroblastoma, and pediatric sarcomas.[2][4][6][7]

Quantitative Data

The following tables summarize the key quantitative data for AZD1480, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase and Cellular Potency of AZD1480

| Parameter | Target/Cell Line | Value | Reference |

| IC50 (cell-free) | JAK2 | 0.26 nM | [1][4] |

| IC50 (cell-free) | JAK1 | 1.3 nM | [5][8] |

| GI50 | TEL-Jak2 driven Ba/F3 cells | 60 nM | [1] |

| IC50 | STAT5 phosphorylation in TEL-Jak2 cells | 46 nM | [1] |

| Median EC50 | Pediatric tumor cell lines (cell viability) | 1.5 µM (0.36-5.37 µM) | [9] |

| Median rIC50 | PPTP in vitro cell line panel | 1.5 µM (0.3 µM - 5.9 µM) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of AZD1480.

1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of JAK kinases.

-

Methodology:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes are used.

-

Enzymes are incubated in a kinase buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, and 10 mM MgCl2) with a specific peptide substrate (e.g., FAM-SRCtide for JAK2 and JAK3, FITC-C6-KKHTDDGYMPMSPGVA-NH2 for JAK1) and ATP at a concentration close to its Km value.[4]

-

The compound (AZD1480) is added in a range of concentrations (e.g., 10-point dose-response from 8.3 µM to 0.3 nM in half-log dilutions).[4]

-

The kinase reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the phosphorylated and unphosphorylated peptide substrates are separated and quantified using a suitable method, such as a Caliper LC3000 system.[4]

-

The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

2. Western Blot Analysis of Protein Phosphorylation

-

Objective: To assess the effect of the compound on the phosphorylation status of JAK and STAT proteins in a cellular context.

-

Methodology:

-

Cancer cell lines with constitutively active or cytokine-inducible JAK/STAT signaling are cultured.

-

Cells are treated with the compound at various concentrations for a specified duration (e.g., 2 hours).

-

For inducible models, cells are stimulated with a cytokine (e.g., Oncostatin M) for a short period (e.g., 15-30 minutes) before harvesting.[1][7]

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of JAK2 (p-JAK2) and STAT3 (p-STAT3 Tyr705), as well as total JAK2 and STAT3 as loading controls.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

The protein bands are visualized using a suitable detection system (e.g., chemiluminescence or fluorescence imaging). The signal intensity is quantified to determine the extent of inhibition.[1]

-

3. Cell Viability and Proliferation Assay

-

Objective: To measure the effect of the compound on the growth and viability of cancer cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The compound is added at a range of concentrations, and the cells are incubated for a defined period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS assay or Alamar Blue assay.[1]

-

The absorbance or fluorescence is measured using a plate reader.

-

The percentage of viable cells relative to a vehicle-treated control is calculated for each concentration, and the EC50 or GI50 value is determined.

-

4. In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Methodology:

-

Human cancer cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

When tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the compound (e.g., AZD1480 at 50 mg/kg) via oral gavage daily for a specified treatment period.[6] The control group receives the vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, mice are euthanized, and the tumors are excised and weighed.

-

Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to confirm target inhibition in vivo.[2]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.

Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480.

Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.

AZD1480 serves as a quintessential example of a pyrazolyl-pyrimidine derivative that potently and selectively inhibits the JAK/STAT signaling pathway. Its mechanism of action, centered on the ATP-competitive inhibition of JAK kinases, leads to the suppression of STAT3 activation and the downregulation of key genes involved in cancer cell proliferation and survival. The comprehensive data gathered from in vitro and in vivo studies underscore the therapeutic potential of this class of compounds for the treatment of various malignancies and inflammatory conditions characterized by aberrant JAK/STAT signaling. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of novel JAK inhibitors.

References

- 1. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluation of the In Vivo Efficacy of the JAK Inhibitor AZD1480 in Uterine Leiomyomas Using a Patient-derived Xenograft Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of AZD1480 for the Treatment of Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Initial solid tumor testing (stage 1) of AZD1480, an inhibitor of Janus kinases 1 and 2 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (AZD1480): A Potent JAK2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), also known as AZD1480. This document details the compound's mechanism of action, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its evaluation, and visualizes its role in the JAK/STAT signaling pathway. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in kinase inhibitor research and drug development.

Introduction

This compound, referred to as AZD1480, is a small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine-mediated signaling through the JAK/STAT pathway, which is integral to hematopoiesis, immune response, and cell proliferation.[3][4] Dysregulation of the JAK/STAT pathway, particularly through activating mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs) and has been implicated in the pathogenesis of various solid tumors.[2] AZD1480 has emerged as a potent inhibitor of JAK2, demonstrating significant therapeutic potential in preclinical models of these diseases.[1][5]

Mechanism of Action

AZD1480 functions as an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] The binding of a cytokine to its receptor induces receptor dimerization and the trans-phosphorylation and activation of receptor-associated JAKs.[6][7] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[6] Upon recruitment, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[6][7] By inhibiting JAK2, AZD1480 effectively blocks this signaling cascade, leading to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells with aberrant JAK/STAT signaling.[8]

Quantitative Biological Activity Data

The inhibitory activity of AZD1480 has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition Data

| Target | Assay Type | Parameter | Value | ATP Concentration | Reference |

| JAK1 | Cell-free kinase assay | IC50 | 1.3 nM | - | [8] |

| JAK2 | Cell-free kinase assay | IC50 | <0.4 nM | - | [8] |

| JAK2 | Cell-free kinase assay | IC50 | 0.26 nM | - | [1] |

| JAK2 | Cell-free kinase assay | IC50 | 58 nM | 5 mM | |

| JAK2 | - | Ki | 0.26 nM | - | [2] |

| JAK3 | Cell-free kinase assay | - | >50-fold selectivity over JAK2 | - | |

| Tyk2 | Cell-free kinase assay | - | Selective against | - | [1] |

Table 2: In Vitro Cellular Activity Data

| Cell Line/Model | Description | Parameter | Value | Reference |

| TEL-JAK2 driven Ba/F3 cells | Murine pro-B cells dependent on TEL-JAK2 fusion protein | GI50 | 60 nM | [9] |

| JAK2 V617F mutant expressing cells | Cells expressing the common JAK2 activating mutation | GI50 | 60 nM | |

| Pediatric Solid Tumor Cell Lines (NB, RMS, ESFT) | Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma Family of Tumors | EC50 (median) | 1.5 µM (range: 0.36 - 5.37 µM) | [10][11] |

| Neuroblastoma (SY5Y) | Human neuroblastoma cell line | EC50 | 0.36 µM | [11] |

| PPTP in vitro cell line panel | Pediatric Preclinical Testing Program cell line panel | rIC50 (median) | 1.5 µM (range: 0.3 - 5.9 µM) | [12] |

| MEF-Stat3-YFP cells | Mouse embryonic fibroblasts with STAT3-YFP fusion | IC50 (STAT3 nuclear translocation) | ~350 nM | [2] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of AZD1480 against recombinant JAK enzymes.

Materials:

-

Recombinant JAK1, JAK2, or JAK3 enzymes (e.g., N-terminal GST fusion proteins)[1]

-

Assay Buffer: 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, 10 mM MgCl₂[1]

-

Peptide Substrate (e.g., FITC-C6-KKHTDDGYMPMSPGVA-NH₂ for JAK1; FAM-SRCtide for JAK2 and JAK3)[1]

-

ATP at respective Km concentrations (e.g., JAK1: 55 µM, JAK2: 15 µM, JAK3: 3 µM) and at a physiological concentration of 5 mM[1]

-

AZD1480 stock solution in DMSO

-

Microplates

-

Caliper LC3000 system or similar for separation and quantification of phosphorylated and unphosphorylated peptides[1]

Procedure:

-

Prepare serial dilutions of AZD1480 in DMSO. A 10-point dose-response curve is typically used, with concentrations ranging from 8.3 µM to 0.3 nM in half-log dilution steps.[1]

-

In a microplate, add the recombinant JAK enzyme, peptide substrate, and AZD1480 at the desired concentrations in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature for a specified period.

-

Stop the reaction.

-

Separate and quantify the phosphorylated and unphosphorylated peptide substrates using a Caliper LC3000 system.[1]

-

Calculate the percent inhibition for each concentration of AZD1480 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This protocol outlines a method to assess the effect of AZD1480 on the proliferation of cancer cell lines.[9][11]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

AZD1480 stock solution in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

-

Prepare serial dilutions of AZD1480 in complete cell culture medium. A suggested concentration range is from 0.1 µM to 10 µM.[9]

-

Remove the existing medium from the wells and add the medium containing different concentrations of AZD1480 or a vehicle control (DMSO).

-

Incubate the plates for a specified period, typically 48 to 96 hours.[9]

-

Add MTS reagent to each well according to the manufacturer's instructions.[9]

-

Incubate for 1-4 hours until a color change is observed.[9]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.[9]

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the EC50 or GI50 values.[9]

Western Blot Analysis for STAT3 Phosphorylation

This protocol is for determining the effect of AZD1480 on the phosphorylation of STAT3.[2][9]

Materials:

-

Cells of interest

-

AZD1480 stock solution in DMSO

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against phospho-STAT3 (p-STAT3) and total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate the cells and allow them to adhere.

-

Treat the cells with various concentrations of AZD1480 for a specified time (e.g., 2 hours).[2]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]

-

Determine the protein concentration of the lysates using a protein assay.[9]

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[9]

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[9]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detect the signal using a chemiluminescent substrate and an imaging system.[9]

-

Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal protein loading.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the JAK/STAT signaling pathway and a typical experimental workflow for evaluating AZD1480.

Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of AZD1480 for the Treatment of Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

The Kinase Inhibitor Profile of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential kinase inhibitor profile of the novel compound 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine. While direct empirical data for this specific molecule is not yet publicly available, this paper synthesizes structure-activity relationship (SAR) data from closely related pyrimidine and pyrazole-based kinase inhibitors to construct a hypothesized inhibitory profile. This document aims to serve as a foundational resource for researchers investigating this and similar compounds, offering insights into potential kinase targets, experimental methodologies for its characterization, and the signaling pathways it may modulate. All quantitative data from analogous compounds are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The intersection of pyrimidine and pyrazole scaffolds has yielded a rich chemical space for the development of potent and selective kinase inhibitors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore in kinase inhibitor design, with derivatives showing activity against a range of kinases including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[1][2] The addition of dichloro-substituents on the pyrimidine ring introduces the potential for covalent interaction with kinase targets, a mechanism observed with similar 2,5-dichloropyrimidine compounds.[3] This whitepaper will explore the anticipated kinase inhibitor profile of this compound by examining the known activities of its structural components.

Hypothesized Kinase Inhibitor Profile

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit inhibitory activity against several kinase families. The N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine moiety suggests potential interactions with the ATP-binding site of various kinases, while the 2,5-dichloropyrimidine core may confer covalent inhibitory activity, particularly against kinases with a suitably positioned cysteine residue in the active site.

Potential Primary Targets

The core structure is closely related to known inhibitors of CDKs and JAKs. Specifically, N-(1H-pyrazol-3-yl)pyrimidine-4-amine derivatives have demonstrated inhibitory activity against CDK16.[1] Furthermore, the pyrazol-3-yl pyrimidin-4-amine scaffold is present in the potent Jak2 inhibitor, AZD1480.[2]

Potential for Covalent Inhibition

The 2,5-dichloropyrimidine moiety is of particular interest due to its potential for covalent modification of kinase targets. A known example is a series of 2,5-dichloropyrimidine compounds that act as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 through an SNAr reaction with a cysteine residue (Cys440).[3] This suggests that this compound could covalently inhibit kinases possessing a similarly accessible cysteine.

Data from Analogous Compounds

To provide a quantitative basis for the hypothesized profile, the following tables summarize the inhibitory activities of structurally related compounds.

Table 1: Kinase Inhibition Data for N-(1H-Pyrazol-3-yl)pyrimidine-4-amine Analogs

| Compound/Analog | Target Kinase | IC50/KD (nM) | Reference |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative | CDK16 | 160 (KD) | [1] |

| AZD1480 (a pyrazol-3-yl pyrimidin-4-amine) | Jak2 | - | [2] |

Table 2: Kinase Inhibition Data for 2,4-Diaminopyrimidine Analogs

| Compound/Analog | Target Kinase | IC50 (nM) | Reference |

| N2,N4-disubstituted pyrimidine-2,4-diamine (Compound 3g) | CDK2 | 83 | [4] |

| N2,N4-disubstituted pyrimidine-2,4-diamine (Compound 3c) | CDK9 | 65 | [4] |

Table 3: Kinase Inhibition Data for Dichloropyrimidine Analogs

| Compound/Analog | Target Kinase | pIC50 | Reference |

| 2,5-dichloropyrimidine derivative | MSK1 (CTKD) | 6.7 | [3] |

Experimental Protocols

To validate the hypothesized kinase inhibitor profile, a series of in vitro and cellular assays are recommended.

In Vitro Kinase Inhibition Assay (General Protocol)

A universal fluorescence-based in vitro kinase assay can be employed for high-throughput screening and determination of IC50 values.[5]

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The detection of the phosphorylated product is achieved using a terbium-labeled anti-phospho-specific antibody, which, upon binding, creates a FRET signal with a streptavidin-conjugated acceptor.[5] A decrease in the FRET signal corresponds to kinase inhibition.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound (this compound) in DMSO.

-

Prepare kinase, biotinylated peptide substrate, and ATP solutions in the appropriate kinase buffer.

-

-

Kinase Reaction:

-

Add the test compound dilutions to the wells of a microplate.

-

Add the kinase to the wells and incubate to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate at room temperature for a specified time.

-

-

Detection:

-

Stop the reaction by adding a detection solution containing the terbium-labeled antibody and streptavidin-acceptor.

-

Incubate to allow for antibody binding.

-

Read the plate on a suitable time-resolved fluorescence reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Mass Spectrometry for Covalent Binding Confirmation

To investigate the potential for covalent inhibition, mass spectrometry can be used to detect the formation of a covalent adduct between the inhibitor and the target kinase.[3]

Methodology:

-

Incubate the target kinase with an excess of this compound.

-

Remove unbound inhibitor using a desalting column.

-

Analyze the protein sample by LC-MS to determine the mass of the intact protein. An increase in mass corresponding to the molecular weight of the inhibitor (minus the displaced chlorine) would indicate covalent binding.

-

To identify the specific residue of modification, perform peptide mapping by digesting the protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS.

Signaling Pathways and Visualizations

The potential kinase targets of this compound are involved in critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

References

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

The Emergence of Pyrazolyl-Pyrimidinamine Derivatives as Potential Anticancer Agents: A Technical Overview

For Immediate Release

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, the pyrazolyl-pyrimidinamine scaffold has garnered significant attention as a promising framework for the development of potent anticancer drugs. This technical guide consolidates the current understanding of this class of compounds, with a specific focus on their activity in cancer cell lines, mechanisms of action, and the experimental methodologies employed in their evaluation. While data on the specific molecule 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is not publicly available, this paper will delve into the broader class of dichloro pyrazolyl-pyrimidinamine derivatives to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Pyrazolyl-Pyrimidinamine Derivatives in Oncology

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of FDA-approved anticancer drugs.[1] The fusion of pyrazole and pyrimidine rings, in particular, has proven to be a fruitful strategy in medicinal chemistry, yielding compounds with a wide array of biological activities.[1][2] These derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][3] Their anticancer potential stems from their ability to interact with various key targets in cellular signaling pathways that are often dysregulated in cancer.[4]

Anticancer Activity in Cancer Cell Lines

Derivatives of the pyrazolyl-pyrimidine scaffold have shown significant growth inhibitory effects across a broad spectrum of human tumor cell lines. The National Cancer Institute (NCI) has evaluated several pyrazolo[3,4-d]pyrimidine derivatives against its 60-cell line panel, revealing potent antitumor activity.[5][6]

The table below summarizes representative quantitative data (IC50/GI50 values) for various pyrazolyl-pyrimidine derivatives, illustrating their potency against different cancer cell lines.

| Compound Class/ID | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine (VIIa) | 57 different cell lines | Not Specified | 0.326 - 4.31 | [5] |

| Pyrazolo[3,4-d]pyrimidine (1a) | A549 (Lung) | MTT Assay | 2.24 | [7] |

| Pyrazolo[3,4-d]pyrimidine (1a) | MCF-7 (Breast) | MTT Assay | Low micromolar | [7] |

| Pyrazolo[3,4-d]pyrimidine (1a) | HepG2 (Liver) | MTT Assay | Low micromolar | [7] |

| Pyrazolo[3,4-d]pyrimidine (1a) | PC-3 (Prostate) | MTT Assay | Low micromolar | [7] |

| Pyrazolo[3,4-d]pyrimidine (XVI) | 9 subpanels of cell lines | 5-dose assay | 1.17 - 18.40 | [6] |

| 1H-pyrazolo[3,4-d]pyrimidine (24) | A549 (Non-small cell lung) | Not Specified | 8.21 | [4] |

| 1H-pyrazolo[3,4-d]pyrimidine (24) | HCT116 (Colorectal) | Not Specified | 19.56 | [4] |

| Pyrazole derivative (35) | HepG2 (Liver) | Not Specified | 3.53 | [4] |

| Pyrazole derivative (35) | MCF7 (Breast) | Not Specified | 6.71 | [4] |

| Pyrazole derivative (35) | Hela (Cervical) | Not Specified | 5.16 | [4] |

| Pyrazole derivative (37) | MCF7 (Breast) | Not Specified | 5.21 | [4] |

Key Signaling Pathways and Mechanisms of Action

A significant body of research points to the role of pyrazolyl-pyrimidine derivatives as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are frequently mutated or overexpressed in cancer.[2]

EGFR Inhibition

Several pyrimidine and pyrazole-based compounds have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[8][9] These compounds often act as ATP-mimicking tyrosine kinase inhibitors.[9] Notably, some analogues have demonstrated outstanding inhibitory activity against both wild-type EGFR and its mutated forms (EGFRL858R and EGFRT790M), which are associated with resistance to conventional therapies.[9]

JAK/STAT Pathway Inhibition

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade implicated in hematological malignancies. The compound AZD1480, a pyrazol-3-yl pyrimidin-4-amine, has been identified as a potent inhibitor of JAK2.[10] It effectively inhibits the signaling and proliferation of cell lines carrying the JAK2 V617F mutation, which is prevalent in myeloproliferative neoplasms.[10]

Experimental Protocols

The evaluation of novel anticancer compounds necessitates a suite of standardized in vitro assays. The following are detailed methodologies for key experiments frequently cited in the literature for this class of compounds.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

References

- 1. Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents | Bentham Science [benthamscience.com]

- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 3. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. africaresearchconnects.com [africaresearchconnects.com]

- 9. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound this compound. Due to the limited availability of public experimental data for this specific molecule, this document combines information from chemical databases with predicted values and outlines the standard experimental methodologies for their determination. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a detailed understanding of this compound's characteristics.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. Its structure features a pyrimidine ring and a pyrazole ring, which are common scaffolds in medicinal chemistry. The molecular structure is depicted below:

Chemical Structure:

(Note: This is a SMILES representation of the chemical structure)

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data presented is a combination of information from chemical suppliers and computational predictions, as extensive experimental data is not publicly available.

| Property | Value | Source |

| Molecular Formula | C₉H₇Cl₂N₅ | Chemical Databases |

| Molecular Weight | 259.09 g/mol | Chemical Databases |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Predicted LogP | 2.5 to 3.5 | Computational Tools |

| Predicted pKa | Not available | N/A |

| Predicted Solubility | Poorly soluble in water | Computational Tools |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies that would be employed to determine the key physicochemical properties of a novel compound such as this compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution.

-

Method: Shake-flask method (OECD Guideline 105).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of water at a specific temperature (e.g., 25 °C).

-

The mixture is agitated (e.g., on a shaker) until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Determination of Partition Coefficient (LogP)

The partition coefficient between octanol and water is a measure of a compound's lipophilicity.

-

Method: Shake-flask method.

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and water phases is measured.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Determination of Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is important for understanding a compound's ionization state at different pH values.

-

Method: Potentiometric titration.

-

Procedure:

-

The compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standard solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.

An In-depth Technical Guide to 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine and its Structural Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine and its structural analogs. This class of compounds, characterized by a pyrazolyl-pyrimidine core, has emerged as a significant scaffold in the development of targeted kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.

Core Compound and Rationale for Analogs

The core compound, this compound, features a pyrazole ring linked to a dichlorinated pyrimidine. This structural motif is a bioisostere of adenine, the purine base in ATP, enabling these compounds to competitively bind to the ATP-binding site of various protein kinases. The chlorine atoms at the 2 and 5 positions of the pyrimidine ring, along with the methyl group on the pyrazole, are key substitution points for generating structural analogs with modulated potency, selectivity, and pharmacokinetic properties.

Structural analogs of this core have been extensively explored, leading to the discovery of potent inhibitors of several kinase families, including Janus kinases (JAKs), c-Jun N-terminal kinases (JNKs), and Mitogen-activated protein kinase-interacting serine/threonine-protein kinase 1 (MSK1).

Quantitative Biological Data of Structural Analogs

The following tables summarize the in vitro biological activity of selected structural analogs of this compound. These compounds demonstrate the potential of this scaffold in targeting various kinases.

Table 1: Kinase Inhibitory Activity of Pyrazolyl-pyrimidine Analogs

| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell Line (if applicable) | Reference |

| AZD1480 | 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | JAK2 | < 3 | - | [1] |

| Compound 14c | Pyrimidinyl ethyl pyrazole derivative | BRAFV600E | 9 | - | [2] |

| JNK1 | 510 | - | [2] | ||

| JNK2 | 530 | - | [2] | ||

| JNK3 | 1020 | - | [2] | ||

| Compound 8a | (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | 227 | - | [3] |

| MSK1 Inhibitor 1 | 2,5-dichloro-N-(pyridin-4-yl)pyrimidin-4-amine | MSK1 | 200 | - | [4] |

Table 2: Antiproliferative Activity of Pyrazolyl-pyrimidine Analogs

| Compound ID | Structure | Cell Line | IC50 (µM) | Cancer Type | Reference |

| Compound 14d | Pyrimidinyl ethyl pyrazole derivative | MOLT-4 | 0.87 | Acute lymphoblastic leukemia | [2] |

| K-562 | 0.91 | Chronic myelogenous leukemia | [2] | ||

| SK-MEL-28 | 0.42 | Melanoma | [2] | ||

| A375 | 0.63 | Melanoma | [2] |

Signaling Pathways and Mechanism of Action

Structural analogs of this compound primarily act as ATP-competitive inhibitors of protein kinases, thereby modulating downstream signaling pathways crucial for cell proliferation, survival, and inflammatory responses.

The JAK/STAT Signaling Pathway

A prominent target for this class of compounds is the Janus kinase (JAK) family, particularly JAK2. The analog AZD1480 is a potent inhibitor of JAK2.[1] Inhibition of JAK2 blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. This prevents STAT3 dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation.[5][6]

The JNK Signaling Pathway

Certain pyrazolyl-pyrimidine analogs have been identified as inhibitors of c-Jun N-terminal kinases (JNKs). JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by stress stimuli and cytokines. JNK inhibition can modulate inflammatory responses and apoptosis.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and biological evaluation of this compound analogs. These are based on methodologies reported in the literature for similar compound classes.

General Synthesis of Pyrazolyl-pyrimidine Analogs

The synthesis of the pyrazolyl-pyrimidine scaffold typically involves a two-step process: the formation of the pyrazole ring, followed by its coupling to a pyrimidine core.

Step 1: Synthesis of the Substituted Pyrazole

A common method for pyrazole synthesis is the Knorr pyrazole synthesis.[7]

-

Reaction Setup: A mixture of a β-ketoester (1.0 eq) and a substituted hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the desired substituted pyrazole.

Step 2: Coupling of Pyrazole to the Pyrimidine Core

The substituted pyrazole is then coupled to a dihalopyrimidine, such as 2,4,5-trichloropyrimidine, via a nucleophilic aromatic substitution reaction.

-

Reaction Setup: The substituted pyrazole (1.0 eq) and the dihalopyrimidine (1.0-1.2 eq) are dissolved in a polar aprotic solvent (e.g., DMF, NMP) in a sealed reaction vessel. A non-nucleophilic base (e.g., DIPEA, K2CO3) is added to the mixture.

-

Reaction Conditions: The reaction is heated, often under microwave irradiation, to facilitate the substitution. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final pyrazolyl-pyrimidine analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

-

Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate/ATP mixture. Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.

-

Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a versatile and privileged structure in the design of potent and selective kinase inhibitors. The structure-activity relationship studies have shown that modifications at the C2 and C5 positions of the pyrimidine ring, as well as on the pyrazole moiety, can significantly impact the biological activity and kinase selectivity of these compounds. The inhibition of key signaling pathways such as JAK/STAT and JNK highlights their therapeutic potential in oncology and inflammatory diseases.

Future research in this area should focus on:

-

Improving Selectivity: Designing analogs with enhanced selectivity for specific kinases to minimize off-target effects.

-

Overcoming Drug Resistance: Developing compounds that are active against known resistance mutations in target kinases.

-

Optimizing Pharmacokinetic Properties: Enhancing the drug-like properties of these compounds to improve their oral bioavailability and in vivo efficacy.

-

Exploring Novel Targets: Screening this compound library against a broader range of kinases to identify new therapeutic opportunities.

This technical guide provides a foundational understanding of this important class of compounds, which will be valuable for researchers and drug development professionals working on the next generation of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The novel JAK inhibitor AZD1480 blocks STAT3 and FGFR3 signaling, resulting in suppression of human myeloma cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the synthesis of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the formation of 3-amino-5-methylpyrazole, followed by a nucleophilic aromatic substitution with 2,4,5-trichloropyrimidine. This document offers detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.

Introduction

Substituted pyrazolopyrimidines are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse biological activities. The target molecule, this compound, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors for potential anti-cancer therapies. The strategic placement of chloro-substituents allows for further functionalization, making this a valuable intermediate for drug discovery and development.

Data Presentation

Table 1: Physicochemical Properties of Key Reagents

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3-Aminobut-2-enenitrile | Not specified in results | C₄H₆N₂ | 82.11 | - | - | - |

| Hydrazine Hydrate (80%) | 7803-57-8 | H₆N₂O | 50.06 | Colorless liquid | - | 120.1 |

| 3-Amino-5-methylpyrazole | 31230-17-8 | C₄H₇N₃ | 97.12 | White to light yellow crystalline powder | 63-66 | 213 (14 mmHg) |

| 2,4,5-Trichloropyrimidine | 5750-76-5 | C₄HCl₃N₂ | 183.42 | Colorless to pale yellow liquid | - | 258.5 at 760 mmHg |

Table 2: Expected Product Characterization

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| This compound | C₈H₇Cl₂N₅ | 244.08 | Off-white to pale yellow solid |

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-methylpyrazole

This procedure is adapted from the general synthesis route utilizing 3-aminobut-2-enenitrile and hydrazine hydrate.[1]

Materials:

-

3-Aminobut-2-enenitrile (10 g)

-

Ethanol (5 L)

-

80% Hydrazine hydrate (2500 g)

-

10 L reaction flask with overhead stirrer, condenser, and heating mantle

-

TLC plates (silica gel)

Procedure:

-

To a 10 L reaction flask, add 3-aminobut-2-enenitrile (10 g) and ethanol (5 L). Stir the mixture until the solid is completely dissolved.

-

Slowly add 80% hydrazine hydrate (2500 g) to the solution.

-

Stir the reaction mixture at room temperature for 15-20 minutes.

-

Gradually heat the mixture to reflux (85-95 °C). Caution: A significant amount of gas is evolved during the reaction. Ensure adequate ventilation.

-

Maintain the reflux for 1.5-2.5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated and purified by standard laboratory techniques such as concentration under reduced pressure and recrystallization or distillation.

An alternative synthesis involves the reaction of cyanoacetone or its alkali metal salt with hydrazine or a hydrazinium salt.[2][3]

Step 2: Synthesis of this compound

This protocol is based on the principles of nucleophilic aromatic substitution on polychlorinated pyrimidines.[4][5]

Materials:

-

3-Amino-5-methylpyrazole (1.0 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A suitable non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (1.1 eq)

-

Reaction vessel with magnetic stirrer, dropping funnel, and nitrogen inlet

-

TLC plates (silica gel)

Procedure:

-

In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 3-amino-5-methylpyrazole (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate flask, prepare a solution of 2,4,5-trichloropyrimidine (1.0 eq) in the same anhydrous solvent.

-

Add the 2,4,5-trichloropyrimidine solution dropwise to the cooled solution of the aminopyrazole over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

- 1. 3-Amino-5-methylpyrazole | 31230-17-8 [chemicalbook.com]

- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 3. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. 2,4,5-Trichloropyrimidine (MBSC-0893) - Creative Biogene [microbiosci.creative-biogene.com]

- 7. lifechempharma.com [lifechempharma.com]

Application Notes and Protocols for the Synthesis of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, research-informed protocol for the synthesis of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a two-step process: the preparation of the requisite starting materials, 3-amino-5-methyl-1H-pyrazole and 2,4,5-trichloropyrimidine, followed by their coupling via a nucleophilic aromatic substitution reaction.

I. Synthesis of Starting Materials

A. Synthesis of 3-amino-5-methyl-1H-pyrazole

This pyrazole derivative is synthesized through the cyclization of a cyanoacetone precursor with a hydrazine source.

-

Reaction Scheme:

-

Cyanoacetone + Hydrazine Hydrate → 3-amino-5-methyl-1H-pyrazole

-

-

Experimental Protocol:

-

To a solution of an alkali metal salt of cyanoacetone in a suitable solvent (e.g., water or an organic solvent), add hydrazine hydrate or a hydrazinium salt of a mineral acid.[1][2]

-

The reaction can be carried out at a temperature range of 10 to 200 °C, with a preferred range of 30 to 100 °C when using an aqueous medium.[1]

-

If using a hydrazinium salt, the pH may be adjusted to 1-2 with an acid like hydrochloric acid.[1]

-

Upon completion of the reaction, the water can be removed by azeotropic distillation if a hydrophobic solvent such as toluene is used.[1]

-

The resulting 3-amino-5-methylpyrazole can be purified by distillation under reduced pressure or recrystallization.

-

B. Synthesis of 2,4,5-trichloropyrimidine

This highly functionalized pyrimidine is typically prepared by the chlorination of a pyrimidine precursor.

-

Reaction Scheme:

-

5-chlorouracil + Chlorinating Agent → 2,4,5-trichloropyrimidine

-

-

Experimental Protocol:

-

A common starting material is 5-chlorouracil, which is commercially available or can be synthesized from uracil.[3][4]

-

The chlorination can be achieved using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at elevated temperatures.[3]

-

Alternatively, thionyl chloride in a solvent like dichloroethane can be used for the chlorination.[4][5]

-

The reaction mixture is typically heated under reflux for several hours.[5]

-

After the reaction is complete, the excess chlorinating agent is carefully quenched, and the product is isolated by distillation or chromatography.

-

II. Synthesis of this compound

The final product is synthesized via a nucleophilic aromatic substitution reaction between 3-amino-5-methyl-1H-pyrazole and 2,4,5-trichloropyrimidine.

-

Reaction Scheme:

-

3-amino-5-methyl-1H-pyrazole + 2,4,5-trichloropyrimidine → this compound

-

-

Experimental Protocol:

-

In a reaction vessel, dissolve 3-amino-5-methyl-1H-pyrazole in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.

-

Slowly add a solution of 2,4,5-trichloropyrimidine in the same solvent to the reaction mixture at room temperature. The chlorine at the 4-position of the pyrimidine ring is the most susceptible to nucleophilic attack.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Quantitative Data Summary

| Step | Reactants | Solvent(s) | Key Reagents/Catalysts | Temperature (°C) | Typical Yield (%) |

| 1A | Cyanoacetone alkali salt, Hydrazine hydrate | Water, Toluene | Mineral Acid (optional) | 30 - 100 | 70 - 90 |

| 1B | 5-chlorouracil | Dichloroethane or neat | PCl₅/POCl₃ or SOCl₂ | Reflux | >80 |

| 2 | 3-amino-5-methyl-1H-pyrazole, 2,4,5-trichloropyrimidine | DMF, Acetonitrile | Triethylamine, DIPEA | 25 - 80 | 60 - 85 (Est.) |

Visual Representations

Caption: Experimental workflow for the synthesis of the target compound.

Disclaimer: This protocol is intended for informational purposes for qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions may need to be optimized for specific laboratory settings and scales.

References

- 1. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 2. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 5. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]

Application Notes and Protocols for In Vitro Assays Using 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (AZD1480)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, also known as AZD1480, is a potent, ATP-competitive small molecule inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[1][2][3][4] The JAK/STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[5] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and solid tumors.[1][4] AZD1480 exerts its effects by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3, thereby blocking their downstream transcriptional activities.[6][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity of AZD1480.

Data Presentation

Quantitative Kinase Inhibition Data

| Target | Parameter | Value | Assay Conditions |

| JAK1 | IC50 | 1.3 nM | ATP-competitive enzyme assay |

| JAK2 | IC50 | <0.4 nM | ATP-competitive enzyme assay |

| JAK2 | Ki | 0.26 nM | Cell-free enzyme assay |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Quantitative Cell-Based Assay Data

| Cell Line/Model | Assay | Parameter | Value |

| TEL-JAK2 driven Ba/F3 cells | Cell Proliferation | GI50 | 60 nM |

| JAK2 V617F mutant expressing cells | Cell Proliferation | GI50 | 60 nM |

| Pediatric Solid Tumor Cell Lines (Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma) | Cell Viability (MTS) | EC50 (median) | 1.5 µM (range: 0.36 - 5.37 µM) |

| Neuroblastoma (SY5Y) | Cell Viability (MTS) | EC50 | 0.36 µM |

| Sezary Syndrome (SeAx) cells | Cell Viability | IC50 | 9.98 µM |

GI50: Half-maximal growth inhibition. EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of AZD1480 in the JAK/STAT signaling pathway.

Caption: General workflow for in vitro testing of AZD1480.

Experimental Protocols

In Vitro Kinase Inhibition Assay (JAK1/JAK2)

This protocol describes a method to determine the in vitro inhibitory activity of AZD1480 against recombinant JAK1 and JAK2 enzymes.

Materials:

-

Recombinant human JAK1 and JAK2 enzymes

-

AZD1480 (this compound)

-

Peptide substrate (e.g., FITC-labeled peptide for JAK1, FAM-labeled SRCtide for JAK2)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/mL BSA, 10 mM MgCl₂)

-

384-well assay plates

-

Microplate reader capable of detecting fluorescence

Procedure:

-

Prepare a stock solution of AZD1480 in 100% DMSO (e.g., 10 mM).

-

Create a serial dilution of AZD1480 in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

-

Add the diluted AZD1480 or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the recombinant JAK1 or JAK2 enzyme and the corresponding peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the respective enzyme (e.g., 55 µM for JAK1, 15 µM for JAK2).[1]

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the amount of phosphorylated and unphosphorylated peptide using a suitable detection system, such as a Caliper LC3000 system.[1]

-

Calculate the percent inhibition for each AZD1480 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol outlines the use of an MTS-based assay to evaluate the effect of AZD1480 on the viability and proliferation of cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., neuroblastoma, rhabdomyosarcoma cell lines)

-

Complete cell culture medium

-

AZD1480

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[8]

-

Prepare a serial dilution of AZD1480 in complete cell culture medium. A suggested concentration range is 0.1 µM to 10 µM.[8]

-

Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of AZD1480 or DMSO as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]

-